![molecular formula C27H23N3O3S B2516260 3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114654-79-3](/img/structure/B2516260.png)
3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
“3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-Methoxyphenyl isothiocyanate has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one .Molecular Structure Analysis
The molecular structure of “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would be characterized by the presence of a quinazolinone core, which is a fused heterocyclic system containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives would depend on the specific functional groups present in the molecule. The presence of the methoxyphenyl and oxazolyl groups could potentially influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would depend on its specific molecular structure. As a derivative of quinazolinone, it would likely share some of the properties common to other quinazolinones .Scientific Research Applications
Reactions at the Benzylic Position
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This compound, with its benzylic position, could be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . This makes it a potential candidate for various organic synthesis reactions .
Benzylic Oxidations and Reductions
The compound could be involved in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring show enhanced reactivity due to the adjacent aromatic ring . This could be utilized in various chemical reactions involving oxidation and reduction .
Catalyst for Addition Reactions
The compound could act as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters . This suggests its potential use in facilitating various addition reactions in organic chemistry .
Synthesis of Substituted Benzoic Acids
The compound could be involved in the oxidative degradation of alkyl side-chains, leading to the synthesis of substituted benzoic acids . This reaction is typically effected by hot acidic permanganate solutions .
Reduction of Nitro Groups and Aryl Ketones
The compound could potentially be involved in the reduction of nitro groups and aryl ketones . These reductions can be achieved either by catalytic hydrogenation or with reducing metals in acid .
Enhanced Reactivity in SN1, SN2, and E1 Reactions
The compound, due to its benzylic position, shows enhanced reactivity in SN1, SN2, and E1 reactions . This could be utilized in various substitution and elimination reactions in organic chemistry .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” would depend on its specific chemical structure and the conditions under which it is handled. It’s always important to refer to the appropriate safety data sheets when handling chemical substances .
Future Directions
The future directions for research on “3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one” and other quinazolinone derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . Given the wide range of activities exhibited by quinazolinone derivatives, there are likely many unexplored possibilities for new drug development .
properties
IUPAC Name |
3-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-24(28-25(33-18)20-12-14-21(32-2)15-13-20)17-34-27-29-23-11-7-6-10-22(23)26(31)30(27)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZPIPIWDFAJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one |
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